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Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the
Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technical guide provides a
comprehensive overview of its chemical structure, physicochemical properties, and
pharmacological characteristics. It details the compound's mechanism of action through the
NOP receptor signaling pathway and its effects in various preclinical models. The guide also
includes a compilation of quantitative data and detailed experimental protocols to facilitate
further research and development.

Chemical Structure and Physicochemical Properties

LY2940094 is a thienospiro-piperidine-based compound.[3] The tartrate salt form enhances its
solubility and suitability for oral administration.

IUPAC Name: [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-
yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yljmethanol;2,3-dihydroxybutanedioic acid[4]

Chemical Formula: C26H29CIF2N4OsS[4]
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Molecular Weight: 631.05 g/mol [2][4]

Canonical SMILES: CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)CI)C(CO3)
(F)F)C5=C(C=CC=N5)CO.C(C(C(=0)0)0)(C(=0)0)O[4]

Physicochemical Data Summary

Property Value Source
Molecular Formula C26H29CIF2N40sS [4]
Molecular Weight 631.05 g/mol [2][4]
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Solubility 10 mM in DMSO [2]

Mechanism of Action and Signaling Pathway

LY2940094 acts as a high-affinity antagonist at the NOP receptor, a G protein-coupled receptor
(GPCR).[1][5] The endogenous ligand for the NOP receptor is the neuropeptide
Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor system is implicated in a wide range of
physiological and pathological processes, including pain, mood, reward, and feeding behaviors.
[3][6] By blocking the binding of N/OFQ, LY2940094 modulates the downstream signaling
cascades.
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Diagram 1: NOP Receptor Signaling Pathway Antagonism by LY2940094.

Pharmacological Properties and Efficacy

LY2940094 is characterized by its high affinity and antagonist potency at the NOP receptor. It is
brain penetrant and orally bioavailable.[1][2]

Quantitative Pharmacological Data
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Parameter Value Species/System Source
) Human NOP
Ki 0.105 nM [1][6]
receptors (CHO cells)
Human NOP
Kb 0.166 nM [1][6]

receptors (CHO cells)

>4000-fold over mu,

Selectivity kappa, or delta opioid - [718]
receptors
NOP Receptor 62% at 10 mg/kg
. . Rat [6]
Occupancy (P.O.) inrat brain

Human NOP Receptor
2.94 t0 3.46 ng/mL Human [9]
Occupancy (ECso)

Preclinical Efficacy

LY2940094 has demonstrated efficacy in various animal models, suggesting its therapeutic
potential in several indications.

» Alcohol Dependence: Dose-dependently reduces ethanol self-administration and seeking
behavior in alcohol-preferring rats.[1][10] It also blocks stress-induced reinstatement of
ethanol-seeking.[6][10]

o Depression and Anxiety: Exhibits antidepressant-like effects in the mouse forced-swim test
and anxiolytic-like effects in the fear-conditioned freezing assay.[7][11][12]

o Feeding Disorders: Inhibits excessive feeding behavior in rodent models, including fasting-
induced feeding and overconsumption of palatable high-energy diets.[3][8]

o Remyelination: Promotes oligodendrocyte differentiation and myelination in in vitro and in
vivo models, suggesting potential for treating demyelinating diseases, though this effect may
be NOPR-independent.[13]

Experimental Protocols
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In Vitro NOP Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and antagonist potency (Kb) of LY2940094 at
the NOP receptor.

Methodology:

e Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP
receptor are cultured under standard conditions.

o Membrane Preparation: Cell membranes are prepared by homogenization and
centrifugation.

» Radioligand Binding Assay (Ki Determination):

o Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [*BH]Nociceptin)
and varying concentrations of LY2940094.

o Non-specific binding is determined in the presence of a saturating concentration of a non-
labeled NOP ligand.

o Bound and free radioligand are separated by filtration.

o Radioactivity is quantified by liquid scintillation counting.

o Kivalues are calculated using the Cheng-Prusoff equation.
e Functional Assay (Kb Determination):

o A functional assay measuring a downstream signaling event, such as GTPyS binding or
inhibition of forskolin-stimulated cAMP accumulation, is used.

o Cells or membranes are incubated with a NOP receptor agonist in the presence of varying
concentrations of LY2940094.

o The concentration-response curve of the agonist is shifted to the right in the presence of
the antagonist.
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o Kb values are calculated using the Schild equation.

In Vivo Rodent Model of Ethanol Self-Administration

Objective: To evaluate the effect of LY2940094 on voluntary ethanol consumption in alcohol-
preferring rats.

Methodology:

Animals: Indiana Alcohol-Preferring (P) or Marchigian Sardinian Alcohol-Preferring (msP)
rats are used.[6][10]

e Housing: Rats are individually housed with ad libitum access to food and water, as well as a
choice between water and a 15% ethanol solution.

e Drug Administration: LY2940094 is administered orally (e.g., 3, 10, or 30 mg/kg) daily.[1][5]

o Data Collection: Ethanol, water, and food consumption are measured at regular intervals
(e.g., 2, 8, and 24 hours post-dosing).[6] Locomotor activity may also be monitored to assess
for sedative or stimulant effects.

o Data Analysis: The effect of LY2940094 on ethanol intake is compared to a vehicle control
group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
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Diagram 2: Workflow for Ethanol Self-Administration Study.
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Clinical Development

LY2940094 has been investigated in clinical trials for major depressive disorder (MDD) and
alcohol dependency.[13][14] A Phase 2 proof-of-concept study in MDD patients showed some
evidence of an antidepressant effect and that the drug was safe and well-tolerated.[14]

Conclusion

LY2940094 tartrate is a valuable research tool for investigating the role of the NOP receptor
system in various physiological and pathological states. Its potent and selective antagonist
activity, coupled with favorable pharmacokinetic properties, has led to its investigation in
several preclinical models and clinical trials. This guide provides a foundational understanding
of its chemical and pharmacological properties to support further research and drug
development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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